molecular formula C15H21NO5 B12316402 Boc-(R)-alpha-(2-furanylmethyl)proline

Boc-(R)-alpha-(2-furanylmethyl)proline

Cat. No.: B12316402
M. Wt: 295.33 g/mol
InChI Key: QANFHNJFIHFCFK-UHFFFAOYSA-N
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Description

Boc-®-alpha-(2-furanylmethyl)proline is a chiral proline derivative with a furan ring attached to the alpha carbon. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the alpha carbon .

Industrial Production Methods

Industrial production methods for Boc-®-alpha-(2-furanylmethyl)proline are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(2-furanylmethyl)proline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield saturated proline derivatives .

Scientific Research Applications

Boc-®-alpha-(2-furanylmethyl)proline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(2-furanylmethyl)proline involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and proline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-®-alpha-(2-furanylmethyl)proline include other proline derivatives with different protecting groups or substituents at the alpha position, such as:

Uniqueness

Boc-®-alpha-(2-furanylmethyl)proline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in asymmetric synthesis and as a chiral ligand .

Properties

IUPAC Name

2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANFHNJFIHFCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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